Riboflavin 4'-phosphate

説明

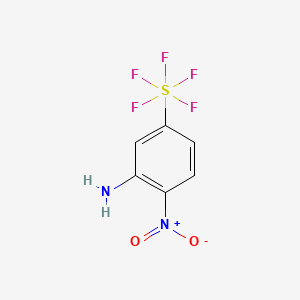

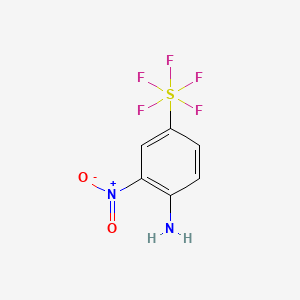

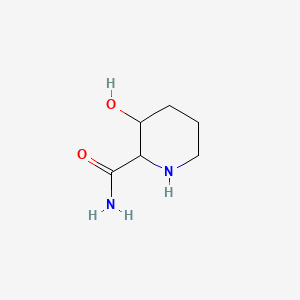

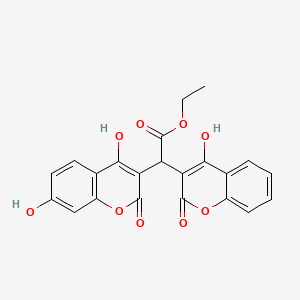

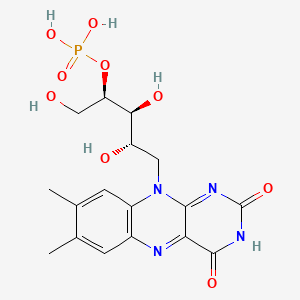

Riboflavin 4’-phosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It is a component of vitamin B complex and multivitamin preparations . Riboflavin is also known as an antioxidant because it regenerates glutathione, a free radical scavenger .

Synthesis Analysis

Riboflavin is a crucial micronutrient that is a precursor to coenzymes flavin mononucleotide and flavin adenine dinucleotide, and it is required for biochemical reactions in all living cells . The biosynthesis of riboflavin includes the catalytic conversion of Ribu5P into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) by DHBP synthase . The dephosphorylated pyrimidine is condensed with the carbohydrate precursor, 3,4-dihydroxy-2-butanone 4-phosphate .

Molecular Structure Analysis

The molecular formula of Riboflavin 4’-phosphate is C17H20N4NaO9P .

Chemical Reactions Analysis

The resulting 6,7-dimethyl-8-ribityllumazine affords riboflavin by a mechanistically unique dismutation, i.e., by formation of a pentacyclic dimer that is subsequently fragmented . The alternative pentose phosphate pathway of riboflavin biosynthesis includes the catalytic conversion of Ribu5P into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) by DHBP synthase .

Physical And Chemical Properties Analysis

科学的研究の応用

Nutritional Supplementation

Riboflavin 4’-phosphate is crucial for human and animal nutrition as it acts as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are involved in redox reactions, which are essential for the metabolism of carbohydrates, lipids, proteins, and ketone bodies . The compound’s role in converting vitamins such as B6 and B9 into their active forms and in promoting the mobilization of iron underscores its importance as a dietary supplement .

Microbial Production Enhancement

The compound is produced by various microorganisms, and research has focused on optimizing the biosynthetic pathways through genetic and metabolic engineering. This includes the use of industrial microbial producers like Ashbya gossypii, Bacillus subtilis, and Candida spp. . Enhancements in riboflavin production via fermentation processes are crucial for developing new microbial strains that can yield higher amounts of this vitamin .

Medical Treatment and Prevention

Riboflavin 4’-phosphate has been associated with the prevention and treatment of conditions such as acyl-CoA dehydrogenase deficiency, keratitis, stomatitis, glossitis, radiation mucositis, and cardiovascular diseases . Its role in these therapeutic areas highlights its potential in medical research and clinical applications.

Photodynamic Therapy

Due to its photosensitizing properties, riboflavin 4’-phosphate is being explored as a potential photosensitizer in photodynamic therapy (PDT), particularly for the treatment of skin cancers . Its ability to generate reactive oxygen species when exposed to light makes it a candidate for targeting and destroying abnormal cells in cancerous tissues.

Pathogen Inactivation

The photosensitizing attributes of riboflavin 4’-phosphate also make it suitable for pathogen inactivation. This application is particularly relevant in the context of sterilizing blood products and reducing the risk of transfusion-transmitted infections .

Biotechnological Applications

In biotechnology, riboflavin 4’-phosphate’s role extends to the optimization of culture processes in fermentation. Genetic engineering techniques are employed to modify strains and induce higher production of riboflavin, as well as to regulate metabolic pathways such as the purine pathway and pentose phosphate pathway .

作用機序

Target of Action

Riboflavin 4’-Phosphate, also known as Riboflavin 4’-Monophosphate, is an essential component of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are the primary targets of Riboflavin 4’-Phosphate and play significant roles in various biological processes .

Mode of Action

Riboflavin 4’-Phosphate interacts with its targets, FMN and FAD, by serving as a precursor for their formation . It binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, which are involved in the synthesis of FMN and FAD . The interaction of Riboflavin 4’-Phosphate with these enzymes results in the formation of these coenzymes, which are crucial for various biochemical reactions .

Biochemical Pathways

Riboflavin 4’-Phosphate affects several biochemical pathways. It plays a key role in energy production, cellular function, growth, and development, and the metabolism of fats, drugs, and steroids . It is also involved in the conversion of the amino acid tryptophan to niacin and the conversion of vitamin B6 to the coenzyme pyridoxal 5’-phosphate .

Pharmacokinetics

The absorption of Riboflavin 4’-Phosphate occurs via the gastrointestinal tract and increases with food . Once absorbed, it undergoes metabolism in the liver . The body stores only small amounts of Riboflavin 4’-Phosphate in the liver, heart, and kidneys.

Result of Action

The action of Riboflavin 4’-Phosphate results in various molecular and cellular effects. It plays a critical role in a wide range of biological pathways and processes, mainly serving as a coenzyme for a variety of flavoprotein enzymes . It also has antioxidant properties and can protect the body against oxidative stress, especially lipid peroxidation and reperfusion oxidative injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Riboflavin 4’-Phosphate. For instance, Riboflavin 4’-Phosphate can serve as a prooxidant when exposed to ultraviolet irradiation . Moreover, certain environmental carcinogens can cause a greater increase in oxidative DNA damage and tumorigenesis in riboflavin-deficient organisms compared with those sufficient in riboflavin .

特性

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-1,3,4-trihydroxypentan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(24)12(6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVUQJXWKQLALR-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Riboflavin 4'-phosphate | |

CAS RN |

60697-29-2 | |

| Record name | Riboflavin 4'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060697292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 4'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2M9UPC3G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)